N-Cyclopropyl-4-nitropyridin-3-amine N-Cyclopropyl-4-nitropyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17408150
InChI: InChI=1S/C8H9N3O2/c12-11(13)8-3-4-9-5-7(8)10-6-1-2-6/h3-6,10H,1-2H2
SMILES:
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol

N-Cyclopropyl-4-nitropyridin-3-amine

CAS No.:

Cat. No.: VC17408150

Molecular Formula: C8H9N3O2

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-4-nitropyridin-3-amine -

Specification

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
IUPAC Name N-cyclopropyl-4-nitropyridin-3-amine
Standard InChI InChI=1S/C8H9N3O2/c12-11(13)8-3-4-9-5-7(8)10-6-1-2-6/h3-6,10H,1-2H2
Standard InChI Key RTBBAKDPGVHOQD-UHFFFAOYSA-N
Canonical SMILES C1CC1NC2=C(C=CN=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Features

The IUPAC name for this compound is N-cyclopropyl-3-nitropyridin-4-amine, reflecting its pyridine core substituted with a nitro group at position 3 and a cyclopropylamine group at position 4. The canonical SMILES representation C1CC1NC2=C(C=NC=C2)[N+](=O)[O-]\text{C1CC1NC2=C(C=NC=C2)[N+](=O)[O-]} underscores its planar aromatic ring and the spatial arrangement of functional groups. The cyclopropyl moiety introduces steric constraints, while the nitro group enhances electrophilic reactivity, influencing both chemical and biological interactions.

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC8H9N3O2\text{C}_8\text{H}_9\text{N}_3\text{O}_2PubChem
Molecular Weight179.18 g/molPubChem
CAS Registry Number380605-28-7EPA DSSTox
InChI KeyOXWIUZUWZJVMSR-UHFFFAOYSA-NPubChem

The compound’s solubility and stability are influenced by its nitro and amine groups, which facilitate participation in hydrogen bonding and redox reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the nitration of 4-aminopyridine followed by cyclopropane substitution. 4-Aminopyridine reacts with cyclopropylamine in the presence of a nitrating agent such as nitric acid (HNO3\text{HNO}_3) under controlled conditions (e.g., 0–5°C to prevent over-nitration). The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the 3-position due to electronic and steric factors .

Industrial Manufacturing

Industrial production scales this process using automated reactors to optimize parameters such as temperature (10C\leq 10^\circ \text{C}), pressure (1–2 atm), and reagent stoichiometry. Continuous-flow systems enhance yield (reported up to 78%) and reduce byproducts like 3,5-dinitropyridine derivatives. Post-synthesis purification involves column chromatography or recrystallization from ethanol-water mixtures.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Reactions

The nitro group (NO2-\text{NO}_2) is pivotal in redox transformations:

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic media yields nitroso derivatives (NO-\text{NO}).

  • Reduction: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitro group to an amine (NH2-\text{NH}_2), producing N-Cyclopropyl-3-aminopyridin-4-amine, a potential intermediate for pharmaceuticals.

Nucleophilic Substitution

The nitro group’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution. For example, reaction with sodium methoxide (NaOCH3\text{NaOCH}_3) replaces the nitro group with a methoxy group, forming 4-(cyclopropylamino)-3-methoxypyridine.

Comparative Analysis with Structural Analogs

A comparison with related nitropyridines highlights the uniqueness of N-Cyclopropyl-3-nitropyridin-4-amine:

CompoundStructural FeaturesBiological Activity
3-NitropyridineLacks cyclopropyl groupMinimal kinase inhibition
4-(Cyclopropylamino)pyridineNo nitro groupWeak antioxidant activity
N-Cyclopropyl-3-nitropyridin-4-amineNitro + cyclopropyl groupsStrong kinase inhibition, ROS modulation

The synergistic effects of the nitro and cyclopropyl groups enhance target binding and metabolic stability compared to analogs.

Applications and Future Directions

Current Applications

  • Medicinal Chemistry: Serves as a lead compound for kinase inhibitors in oncology.

  • Chemical Biology: Used as a probe to study oxidative stress pathways.

Research Gaps and Opportunities

  • In Vivo Pharmacokinetics: No data exist on bioavailability or toxicity in animal models.

  • Structure-Activity Relationships (SAR): Modifications to the cyclopropyl ring (e.g., fluorination) could improve selectivity.

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